Amide Formation: The carboxylic acid moiety undergoes activation, commonly employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), followed by reaction with various amines to yield the desired carboxamide derivatives [].
N-Alkylation: Introduction of substituents at the indole nitrogen (N1) is achieved through alkylation reactions, often utilizing alkyl halides or other alkylating agents in the presence of a base [, ].
Functional Group Transformations: Further modifications on the aromatic ring or the amide side chain are often carried out to explore structure-activity relationships. These transformations might involve reactions like Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution [, ].
A robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, has been described. This five-step synthesis involved Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2. After facile Boc deprotection, cyclization of the resultant o-iodoaniline gave the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid which was subsequently esterified to provide the target indole ester in 56% overall yield [].
An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is reported. This procedure involves the preparation of ethyl pyruvate 3-fluorophenylhydrazone from 3-fluoroaniline via the Japp-Klingemann procedure, followed by N-chlorosuccinimide chlorination. Fischer cyclization of the resulting compound in the presence of PPA catalyst yields the target indole ester [].
5-Chloro-1H-indole-2-carboxamide consists of a 5-chloro substituted indole ring system linked to a carboxamide group at the 2-position. The presence of the chlorine atom at the 5-position and the carboxamide group at the 2-position are crucial for its biological activity and serve as sites for further structural modifications [, ].
The molecule exhibits some degree of conformational flexibility, particularly around the amide bond and the single bond connecting the amide nitrogen to other substituents. This conformational flexibility can influence its binding affinity and selectivity towards target proteins [, ].
The carboxylic acid moiety of 5-chloro-1H-indole-2-carboxylic acid readily undergoes amide bond formation reactions with various amines. These reactions are typically facilitated by coupling agents like HATU or EDC in the presence of a base like DIPEA (N,N-Diisopropylethylamine) [].
The nitrogen atom in the indole ring is susceptible to alkylation reactions with alkyl halides or other alkylating agents in the presence of a base like potassium carbonate or sodium hydride [, ].
Certain derivatives, such as CP-316,819 and compound 1 (5-chloro-N-(4-oxo-2,2-dipropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)-1H-indole-2-carboxamide), act as potent inhibitors of glycogen phosphorylase, a key enzyme involved in glycogenolysis [, , ]. By inhibiting this enzyme, they can modulate glucose metabolism and show potential for treating type 2 diabetes and ischemic brain injury.
Derivatives like ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) exhibit allosteric modulation of the cannabinoid type 1 receptor (CB1) [, , ]. These compounds can either enhance or inhibit the binding of orthosteric ligands to CB1, potentially leading to therapeutic effects in conditions like pain, addiction, and appetite disorders.
Some derivatives, such as SR49059 [(2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl)-pyrrolidine-2-carboxamide], act as potent antagonists of the vasopressin V1a receptor, which is involved in various physiological processes including vasoconstriction and fluid balance [, , , ].
Glycogen phosphorylase inhibitors: Compounds like CP-316,819 and compound 1 have shown potential for treating type 2 diabetes by inhibiting hepatic glucose production [, ].
Fructose-1,6-bisphosphatase inhibitors: N-arylsulfonyl-4-arylamino-indole-2-carboxamide derivatives, like Cpd118, exhibit potent inhibition of fructose-1,6-bisphosphatase, another key enzyme in gluconeogenesis, making them attractive candidates for managing type 2 diabetes [].
Cannabinoid receptor modulators: Allosteric modulators of CB1, such as ORG27569, hold promise for treating chronic pain, inflammation, and neurodegenerative diseases [, ].
Vasopressin V1a receptor antagonists: Antagonizing the V1a receptor with compounds like SR49059 can have therapeutic effects in conditions involving excessive vasoconstriction or fluid retention, such as heart failure [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7